Enhanced HIV NNRTI Potency via Cyclopropyl-Indole Scaffold Optimization
While specific data for 1-cyclopropyl-5-fluoro-1H-indole itself is not reported, derivatives based on the N1-cyclopropyl-indole scaffold have demonstrated nearly two orders of magnitude (approximately 100-fold) increase in potency against HIV compared to earlier generation analogs lacking the cyclopropyl substitution [1]. This improvement is attributed to modifications that better occupy the Val179 pocket of HIV reverse transcriptase [1].
| Evidence Dimension | Antiviral potency (fold improvement) |
|---|---|
| Target Compound Data | N1-cyclopropyl-indole derivatives: up to ~100-fold improved potency over earlier analogs |
| Comparator Or Baseline | Earlier generation NNRTIs lacking cyclopropyl substitution |
| Quantified Difference | ~100-fold (two orders of magnitude) increase in potency |
| Conditions | HIV NNRTI phenotypic assay |
Why This Matters
This class-level evidence suggests that 1-cyclopropyl-5-fluoro-1H-indole, as an N1-cyclopropyl-indole building block, provides a scaffold with demonstrated potential for high-potency antiviral agent development.
- [1] Novel indole based NNRTIs with improved potency against wild type and resistant HIV. Documents Delivered. 2014. View Source
